molecular formula C11H13NO3S B12121809 Propanenitrile, 3-[(4-ethoxyphenyl)sulfonyl]- CAS No. 893724-18-0

Propanenitrile, 3-[(4-ethoxyphenyl)sulfonyl]-

Cat. No.: B12121809
CAS No.: 893724-18-0
M. Wt: 239.29 g/mol
InChI Key: RUEVGGCRUGQBDB-UHFFFAOYSA-N
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Description

Propanenitrile, 3-[(4-ethoxyphenyl)sulfonyl]- is an organic compound characterized by the presence of a nitrile group and a sulfonyl group attached to a phenyl ring substituted with an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanenitrile, 3-[(4-ethoxyphenyl)sulfonyl]- typically involves the following steps:

    Nitrile Formation: The nitrile group can be introduced through a nucleophilic substitution reaction where a suitable leaving group (e.g., halide) is replaced by a cyanide ion.

    Ethoxylation: The ethoxy group is introduced via an etherification reaction, where an ethyl group is attached to the phenyl ring through an oxygen atom.

Industrial Production Methods

In an industrial setting, the production of Propanenitrile, 3-[(4-ethoxyphenyl)sulfonyl]- may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitrile group, converting it into an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, Propanenitrile, 3-[(4-ethoxyphenyl)sulfonyl]- serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for a wide range of chemical transformations.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may contribute to biological activity, making it a candidate for drug development.

Industry

In the materials science field, Propanenitrile, 3-[(4-ethoxyphenyl)sulfonyl]- can be used in the synthesis of polymers and other advanced materials. Its sulfonyl group imparts desirable properties such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which Propanenitrile, 3-[(4-ethoxyphenyl)sulfonyl]- exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile and sulfonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Propanenitrile, 3-[(4-methoxyphenyl)sulfonyl]-: Similar structure but with a methoxy group instead of an ethoxy group.

    Propanenitrile, 3-[(4-chlorophenyl)sulfonyl]-: Contains a chlorine atom instead of an ethoxy group.

    Propanenitrile, 3-[(4-methylphenyl)sulfonyl]-: Features a methyl group in place of the ethoxy group.

Uniqueness

Propanenitrile, 3-[(4-ethoxyphenyl)sulfonyl]- is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it distinct from its analogs and potentially more suitable for specific applications.

Properties

CAS No.

893724-18-0

Molecular Formula

C11H13NO3S

Molecular Weight

239.29 g/mol

IUPAC Name

3-(4-ethoxyphenyl)sulfonylpropanenitrile

InChI

InChI=1S/C11H13NO3S/c1-2-15-10-4-6-11(7-5-10)16(13,14)9-3-8-12/h4-7H,2-3,9H2,1H3

InChI Key

RUEVGGCRUGQBDB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)CCC#N

Origin of Product

United States

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